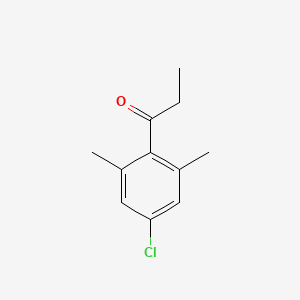

1-(4-Chloro-2,6-dimethylphenyl)propan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Chloro-2,6-dimethylphenyl)propan-1-one is an organic compound with the molecular formula C₁₁H₁₃ClO and a molecular weight of 196.67 g/mol . This compound is characterized by the presence of a chloro group and two methyl groups attached to a phenyl ring, along with a propanone group. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.

准备方法

1-(4-氯-2,6-二甲基苯基)丙-1-酮的合成可以通过多种方法实现。一种常见的合成路线包括在路易斯酸催化剂(如氯化铝)的存在下,用丙酰氯对4-氯-2,6-二甲基苯进行傅克酰基化反应 。反应条件通常包括无水溶剂和受控温度,以确保高产率和纯度。

工业生产方法可能涉及类似的合成路线,但规模更大,针对成本效益和效率进行了优化。这些方法通常包括连续流动工艺和先进的提纯技术,以满足工业标准。

化学反应分析

1-(4-氯-2,6-二甲基苯基)丙-1-酮会发生各种化学反应,包括:

氧化: 这种化合物可以使用高锰酸钾或三氧化铬等试剂氧化,形成相应的羧酸或其他氧化衍生物。

还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂将酮基转化为醇。

由这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化通常会生成羧酸,而还原会生成醇。

科学研究应用

1-(4-氯-2,6-二甲基苯基)丙-1-酮被用于各种科学研究领域:

化学: 它作为更复杂有机分子的合成中间体,包括药物和农用化学品。

生物学: 该化合物用于涉及酶相互作用和代谢途径的研究。

医学: 对潜在治疗应用的研究,如新药的开发,通常涉及这种化合物。

作用机理

1-(4-氯-2,6-二甲基苯基)丙-1-酮发挥作用的机理取决于其具体的应用。在化学反应中,它充当反应物或中间体,参与各种转化。 在生物系统中,它可能与酶或受体相互作用,影响代谢途径和细胞过程 .

作用机制

The mechanism by which 1-(4-Chloro-2,6-dimethylphenyl)propan-1-one exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes .

相似化合物的比较

1-(4-氯-2,6-二甲基苯基)丙-1-酮可以与以下类似化合物进行比较:

1-(4-氯-2,6-二甲基苯基)丙-1-醇: 该化合物具有羟基而不是酮基,导致不同的反应性和应用.

4’-氯-3-(2,6-二甲基苯基)-2’-氟丙酰苯酮:

这些比较突出了1-(4-氯-2,6-二甲基苯基)丙-1-酮的独特性质和应用,使其成为各种研究和工业领域中宝贵的化合物。

生物活性

1-(4-Chloro-2,6-dimethylphenyl)propan-1-one, a compound with notable structural characteristics, has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C12H15ClO, characterized by a propanone group attached to a chlorinated aromatic ring. The presence of the chloro and dimethyl substituents influences its biological interactions and pharmacokinetic properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colorectal cancer cells .

- Selective Toxicity : The compound appears to selectively inhibit cancerous cells while sparing normal cells, as evidenced by tests on HEK-293 non-cancerous cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Biological Activity Data

The following table summarizes the biological activities and IC50 values of related compounds that share structural similarities with this compound:

| Compound | Cell Line | IC50 (mg/mL) | Mechanism |

|---|---|---|---|

| 7a | HCT-116 | 0.12 | HSP90/TRAP1 pathway inhibition |

| 7g | HCT-116 | 0.12 | HSP90/TRAP1 pathway inhibition |

| 7d | HCT-116 | 0.81 | HSP90/TRAP1 pathway inhibition |

Case Study 1: Antiproliferative Activity

A study focused on the antiproliferative effects of various derivatives on HCT-116 cells found that compounds with higher affinity for the TRAP1 protein exhibited superior activity compared to those targeting HSP90. The most active compounds showed a significant reduction in DAPI staining, indicating nuclear disintegration and apoptotic activity in treated cells .

Case Study 2: Selectivity Testing

In another investigation, the selectivity of the compound was tested against both cancerous and non-cancerous cell lines. Results indicated that while cancerous cells showed marked sensitivity to treatment, normal cells remained largely unaffected, underscoring the therapeutic potential of the compound in oncology .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the aromatic ring and substituent groups significantly affect the compound's biological activity. The presence of electron-withdrawing groups like chlorine enhances potency against cancer cell lines by improving binding affinity to target proteins involved in cell proliferation pathways .

属性

CAS 编号 |

107076-10-8 |

|---|---|

分子式 |

C11H13ClO |

分子量 |

196.67 g/mol |

IUPAC 名称 |

1-(4-chloro-2,6-dimethylphenyl)propan-1-one |

InChI |

InChI=1S/C11H13ClO/c1-4-10(13)11-7(2)5-9(12)6-8(11)3/h5-6H,4H2,1-3H3 |

InChI 键 |

QLBXMVKFULWLOV-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)C1=C(C=C(C=C1C)Cl)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。